
2-Chloro-3,4,6-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4,6-trimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with three methyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4,6-trimethylpyridine typically involves the chlorination of 3,4,6-trimethylpyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3,4,6-trimethylpyridine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-amino-3,4,6-trimethylpyridine.
Oxidation: this compound-5-carboxylic acid.
Reduction: 3,4,6-trimethylpyridine.
Scientific Research Applications
2-Chloro-3,4,6-trimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,6-trimethylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it could disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloro-4,6-dimethylpyridine: Similar structure but with one less methyl group, affecting its steric and electronic properties.
3,5-Dichloro-2,4,6-trimethylpyridine:
Uniqueness: 2-Chloro-3,4,6-trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of methyl and chlorine substituents makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-3,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-5-4-6(2)10-8(9)7(5)3/h4H,1-3H3 |
InChI Key |
CKFAUGYTGXHEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)

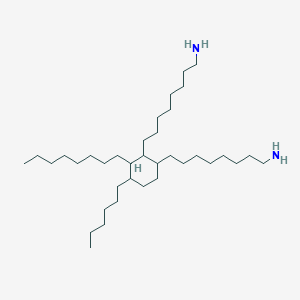

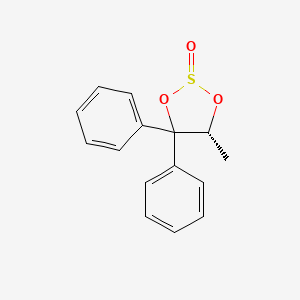
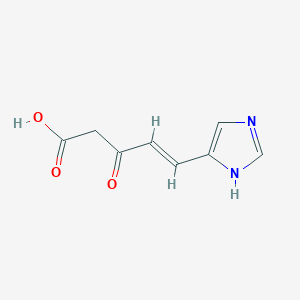
![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)

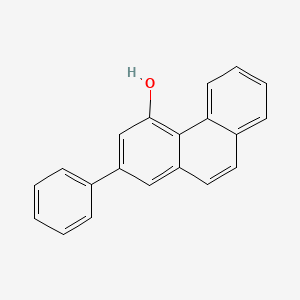
![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)
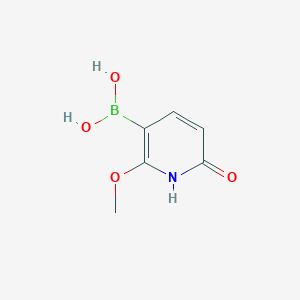

![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)
